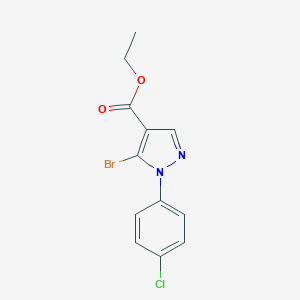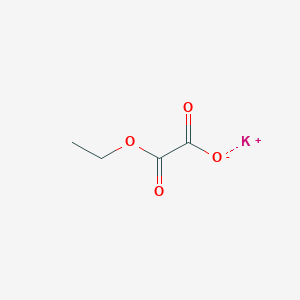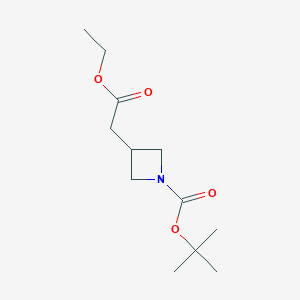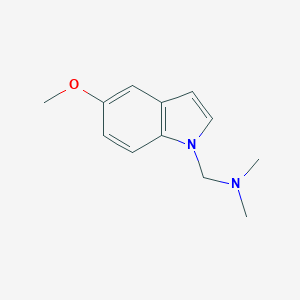
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both pyrazole and carboxylate functional groups.
Mecanismo De Acción
The exact mechanism of action of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to reduce fever in animal models of fever. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is its relatively high yield in the synthesis process. This makes it a cost-effective way of producing this compound for use in lab experiments. Additionally, this compound has been found to have a number of potential applications in the field of medicinal chemistry. However, one limitation of this compound is that its exact mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. One direction could be to further investigate its potential as an anti-cancer agent. Another direction could be to study its effects on different types of bacteria and fungi to determine its potential as an antimicrobial agent. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other compounds in different experimental conditions.
Métodos De Síntesis
The synthesis of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves the reaction of 4-chlorophenylhydrazine with ethyl 2-bromo-2-cyanopropanoate in the presence of a base. The resulting product is then hydrolyzed to obtain the final compound. The yield of this synthesis method is relatively high, making it a cost-effective way of producing this compound.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anti-cancer agent. Additionally, this compound has been found to have antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
ethyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWALRXGXGVEXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549902 | |
| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
110821-40-4 | |
| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110821-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)


![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)







